7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
The compound “7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with phenyl rings, a methoxy group, and a methylsulfanyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multi-step sequences involving reactions such as C–H arylation . These methods can provide a variety of derivatives in good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrrolo[2,3-d]pyrimidine) would contribute to the compound’s stability. The methoxy and methylsulfanyl groups could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the phenyl rings could undergo electrophilic aromatic substitution reactions, while the methoxy and methylsulfanyl groups could participate in various nucleophilic and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Cytostatic and Antiviral Properties
This chemical compound has shown potential in the field of medicinal chemistry, particularly in developing treatments for cancer and viral infections. A study by Tichy et al. (2017) demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine exert low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. Moreover, these derivatives also showed some antiviral activity against Hepatitis C Virus (HCV), highlighting their therapeutic potential.
Antiretroviral Activity
In the context of retroviral infections, derivatives of pyrrolo[2,3-d]pyrimidine have been observed to significantly inhibit retrovirus replication in cell cultures. A study by Hocková et al. (2003) found that some of these derivatives are particularly effective against Human Immunodeficiency Virus (HIV) and Moloney Murine Sarcoma Virus, indicating their potential as antiretroviral drugs.
Liquid Crystal Properties
Research by Mikhaleva (2003) has explored the liquid crystal properties of compounds derived from pyrrolo[2,3-d]pyrimidine. Certain compounds containing methyl and methoxy groups were identified as nematic liquid crystals, whereas others with hydroxy derivatives displayed smectic liquid crystal properties. This suggests potential applications in materials science, particularly in the development of liquid crystal displays.
Inhibitors of Thymidylate Synthase
Pyrrolo[2,3-d]pyrimidine derivatives have also been synthesized as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. The study by Gangjee et al. (1996) demonstrated that these compounds have potential as antitumor and antibacterial agents. This indicates their potential use in the development of new chemotherapeutic agents.
Solid-State Fluorescence Properties
Yokota et al. (2012) Yokota et al. (2012) conducted a study on new fluorescent compounds derived from benzo[4,5]thieno[3,2-d]pyrimidine. Among these compounds, some showed strong solid-state fluorescence, suggesting potential applications in the development of fluorescent materials and optical devices.
Structural and Conformational Studies
Research by Trilleras et al. (2009) on 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, a structurally similar compound, focused on its crystal and molecular structure. Understanding the structural properties of such compounds is crucial for designing more effective pharmaceuticals and materials.
Mechanism of Action
Target of action
Pyrrolo[2,3-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target different cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds inhibit the activity of their targets, leading to a decrease in the proliferation of cancer cells .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tyrosine kinase, it could affect the signaling pathways related to cell growth and proliferation .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, inhibition of the targets could lead to a decrease in the proliferation of cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-(2-methoxyphenyl)-4-methylsulfanyl-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-11-7-6-10-16(17)23-12-15(14-8-4-3-5-9-14)18-19(23)21-13-22-20(18)25-2/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBDIVHMUAVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=C2N=CN=C3SC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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